molecular formula C11H14BrFN2O2S B1408261 1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine CAS No. 1704096-64-9

1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine

Cat. No. B1408261
CAS RN: 1704096-64-9
M. Wt: 337.21 g/mol
InChI Key: AJOZCGJOEKSEFJ-UHFFFAOYSA-N
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Description

The compound “1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also has a sulfonyl group attached to a bromo-fluorophenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a sulfonyl group, and a bromo-fluorophenyl ring . The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions . The sulfonyl group might also be reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the bromo-fluorophenyl ring could affect its solubility and reactivity .

Scientific Research Applications

  • Synthesis Techniques: The synthesis of structurally similar compounds often involves nucleophilic substitution reactions. For instance, Mishriky and Moustafa (2013) demonstrated the synthesis of a compound by reacting 1-methylpiperazine with a brominated analogue through nucleophilic substitution (Mishriky & Moustafa, 2013).
  • Structural Analysis: Detailed structural analyses, including the use of techniques like IR, 1H and 13C NMR spectra, are common to confirm the synthesis and elucidate the structure of such compounds. For example, a compound with a similar sulfonyl functional group was structurally analyzed by Miao, Yan, and Zhao (2010), highlighting the importance of spectroscopic methods in understanding the molecular structure (Miao, Yan, & Zhao, 2010).

Biological and Medicinal Applications

While the specific biological applications of 1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine are not detailed, research on related compounds provides a glimpse into the potential utility of such chemicals in medicinal and biological fields.

  • Antimicrobial Activity: Compounds with similar structures have been synthesized and evaluated for their antimicrobial properties. Aziz‐ur‐Rehman et al. (2017) synthesized derivatives that exhibited valuable antibacterial results, suggesting that similar structures could be explored for antimicrobial properties (Aziz‐ur‐Rehman et al., 2017).
  • Acaricidal Activity: Suzuki, Ootaka, and Onoue (2021) synthesized phenylpiperazine derivatives and assessed their acaricidal activity. This indicates that structurally related piperazine compounds may have potential applications in pest control (Suzuki, Ootaka, & Onoue, 2021).

Chemical Properties and Reactions

The chemical reactivity and properties of similar sulfonyl and piperazine compounds have been extensively studied, which can provide insights into the behavior of 1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine in various chemical environments.

  • Reactivity with Amines: Katritzky, Khelashvili, and Le (2007) investigated the reactivity of 1,1'-sulfonylbis(benzotriazole) with secondary amines, demonstrating the potential for complex reactions and the formation of various derivatives (Katritzky, Khelashvili, & Le, 2007).
  • Intermolecular Interactions: The study of intermolecular interactions is crucial in understanding the crystalline structure and stability of such compounds. Panini, Shukla, and Mohan (2014) analyzed the intermolecular interactions in a derivative of 1,2,4 triazoles, revealing insights into the stabilization of crystalline structures through various types of interactions (Panini, Shukla, & Mohan, 2014).

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. Many piperazine derivatives are active in the central nervous system, so it’s possible that this compound could have similar effects .

Safety and Hazards

As with any chemical compound, handling “1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed as a pharmaceutical drug .

properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-11(13)10(12)8-9/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOZCGJOEKSEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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